

GSK-364735 as a novel HIV-1 integrase inhibitor

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Compound of Interest

Compound Name: GSK-364735

Cat. No.: B8451372

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GSK-364735: A Novel HIV-1 Integrase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GSK-364735**, a novel and potent inhibitor of HIV-1 integrase. It details the compound's mechanism of action, chemical properties, in vitro efficacy, and resistance profile. Furthermore, this guide outlines the key experimental protocols for the evaluation of HIV-1 integrase inhibitors and presents visual diagrams of the HIV-1 integration pathway and a typical drug development workflow.

Core Compound and Efficacy Data

GSK-364735 is a naphthyridinone derivative that potently targets the strand transfer activity of HIV-1 integrase.[1][2] It functions as a two-metal binding inhibitor, competitively binding to the active site of the integrase enzyme.[1][2][3] This mechanism effectively blocks the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle.[2][4][5]

Chemical Properties



Property	Value
Chemical Formula	C19H18FN3O4
Molecular Weight	371.36 g/mol [6]
Chemical Structure	N/A
Synonyms	S/GSK-364735[7]
Salt Forms	Potassium Salt, Sodium Salt[7][8][9][10]

In Vitro Efficacy and Binding Affinity

GSK-364735 has demonstrated potent antiviral activity against HIV-1 in various in vitro assays. [1][2]

Assay	Cell Type/Condition	IC50 / EC50 (nM)	K_d_ (nM)
Integrase Strand Transfer	Recombinant HIV-1 Integrase	8 ± 2[1][2]	N/A
Antiviral Activity	Peripheral Blood Mononuclear Cells (PBMCs)	1.2 ± 0.4[1][2]	N/A
Antiviral Activity	MT-4 Cells	5 ± 1[1][2]	N/A
Binding Affinity	Competitive Binding Assay	N/A	6 ± 4[1][2]

Note: The antiviral potency of **GSK-364735** is reduced in the presence of human serum. A 35-fold decrease in potency was observed in 100% human serum in the MT-4 cell assay.[2][11]

Resistance Profile

A key characteristic of a novel antiretroviral is its activity against viral strains resistant to existing drugs. **GSK-364735** has shown a favorable resistance profile.

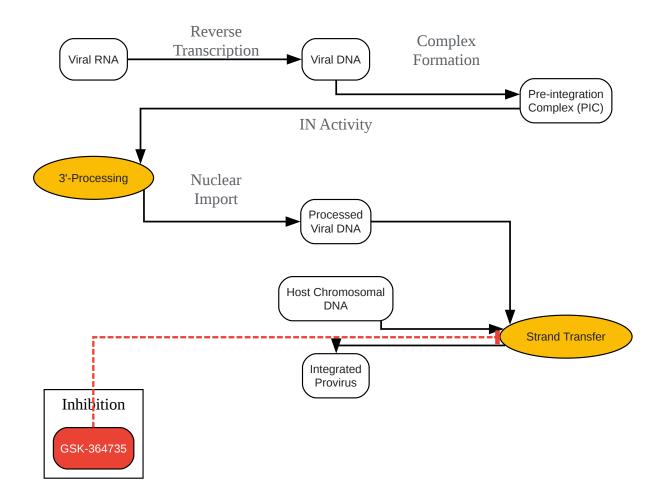


Resistance Profile	Observation
Cross-Resistance	GSK-364735 retains full potency against HIV-1 strains resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs).[1]
Integrase Inhibitor Resistance	While active against some integrase inhibitor- resistant strains (e.g., T66I, E92Q), cross- resistance has been observed with other mutations.[1]
Resistance Development	In vitro passage of HIV-1 in the presence of GSK-364735 leads to the selection of resistance mutations within the integrase active site.[2]

Signaling Pathway and Mechanism of Action

The primary target of **GSK-364735** is the HIV-1 integrase-catalyzed strand transfer reaction. The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition by **GSK-364735**.





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HIV-1 Integration Pathway and Inhibition by GSK-364735.

Experimental Protocols

This section details the methodologies for key experiments used to characterize HIV-1 integrase inhibitors like **GSK-364735**.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of the integration process.

Materials:



- Recombinant HIV-1 Integrase
- Donor DNA (biotin-labeled oligonucleotide corresponding to the HIV-1 LTR U5 end)
- Target DNA (digoxigenin-labeled oligonucleotide)
- Streptavidin-coated microplates
- Assay buffer (containing Mg²⁺ or Mn²⁺)
- Wash buffer
- Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)
- TMB substrate
- · Stop solution

Protocol:

- Coat streptavidin-coated microplate wells with the biotin-labeled donor DNA.
- Wash the wells to remove unbound donor DNA.
- Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
- Add serial dilutions of the test compound (e.g., GSK-364735) to the wells.
- Initiate the strand transfer reaction by adding the digoxigenin-labeled target DNA.
- Incubate to allow the integration reaction to proceed.
- Wash the wells to remove unreacted components.
- · Add anti-digoxigenin-HRP antibody and incubate.
- Wash the wells to remove unbound antibody.



- Add TMB substrate and incubate until color develops.
- Stop the reaction with a stop solution.
- Read the absorbance at the appropriate wavelength.
- Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.

Antiviral Activity Assay in MT-4 Cells

This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.

Materials:

- MT-4 cells
- HIV-1 viral stock (e.g., IIIB or NL4-3)
- Complete culture medium
- Test compound (e.g., GSK-364735)
- 96-well microplates
- Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

Protocol:

- Seed MT-4 cells in a 96-well microplate.
- Add serial dilutions of the test compound to the wells.
- Infect the cells with a predetermined amount of HIV-1.
- Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-5 days).

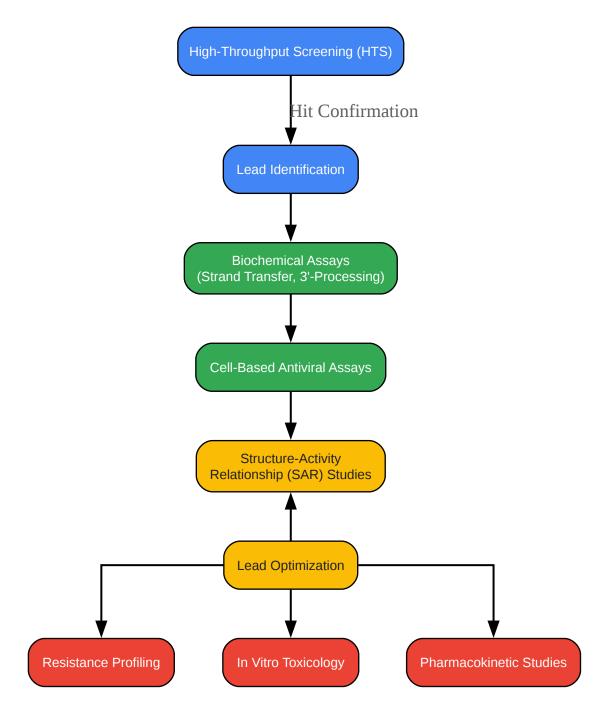


- After the incubation period, quantify the extent of viral replication in the culture supernatant or cell lysate using a chosen method.
- Determine the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.
- Concurrently, assess the cytotoxicity of the compound on uninfected MT-4 cells to determine the 50% cytotoxic concentration (CC₅₀).
- Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

Experimental Workflow for Inhibitor Development

The development of a novel HIV-1 integrase inhibitor follows a structured workflow, from initial discovery to preclinical evaluation.





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Workflow for HIV-1 Integrase Inhibitor Development.

In conclusion, **GSK-364735** is a potent HIV-1 integrase inhibitor with a well-defined mechanism of action and a promising in vitro profile. The experimental protocols and workflows described in this guide provide a framework for the continued research and development of this and other novel antiretroviral agents.



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References

- 1. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple assay based on HIV infection preventing the reclustering of MT-4 cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Integrase Inhibitors Work International Association of Providers of AIDS Care [iapac.org]
- 8. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of HIV-1 integrase activity PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
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